molecular formula C12H16ClNO B1348785 (4-Chlorophenyl)(4-piperidinyl)methanol CAS No. 36938-75-7

(4-Chlorophenyl)(4-piperidinyl)methanol

Cat. No.: B1348785
CAS No.: 36938-75-7
M. Wt: 225.71 g/mol
InChI Key: UQGIFKXJSLUMSO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-Chlorophenyl)(4-piperidinyl)methanol is a chiral piperidine derivative of high interest in medicinal chemistry and pharmaceutical research. This compound features a piperidine ring substituted at the 4-position with both a hydroxymethyl group and a 4-chlorophenyl ring, a structural motif present in several pharmacologically active molecules. The presence of both hydrogen bond donor and acceptor sites, along with an aromatic chlorophenyl group, makes it a valuable scaffold for building structure-activity relationships. This compound serves as a key synthetic intermediate and building block for the development of novel bioactive molecules. Structurally related compounds, such as 1-[4-(4-chlorophenyl)-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-4-yl]methanamine, are investigated in experimental settings for their potential biological activities, highlighting the relevance of the this compound core in drug discovery . Furthermore, the closely related compound 4-(4-Chlorophenyl)-4-piperidinol is a known metabolite of the antipsychotic drug haloperidol, suggesting that the core structure can interact with biological systems . As such, this chemical is a critical tool for researchers in designing new ligands and probing biological mechanisms. The compound is provided with comprehensive documentation, including analytical data (HPLC, MS, 1H-NMR) to ensure identity and purity for your research applications . This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(4-chlorophenyl)-piperidin-4-ylmethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16ClNO/c13-11-3-1-9(2-4-11)12(15)10-5-7-14-8-6-10/h1-4,10,12,14-15H,5-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQGIFKXJSLUMSO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1C(C2=CC=C(C=C2)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00339761
Record name (4-Chlorophenyl)(4-piperidinyl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00339761
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

36938-75-7
Record name (4-Chlorophenyl)(4-piperidinyl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00339761
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for 4 Chlorophenyl 4 Piperidinyl Methanol

Direct Reaction Pathways and Mechanistic Considerations

Direct synthesis of (4-Chlorophenyl)(4-piperidinyl)methanol often involves the coupling of a piperidine (B6355638) moiety with a 4-chlorophenyl group. A primary and industrially viable method is the Grignard reaction. nih.gov This pathway typically utilizes an N-protected piperidin-4-one and 4-chlorophenylmagnesium bromide.

The reaction mechanism commences with the nucleophilic attack of the carbanionic carbon of the Grignard reagent on the electrophilic carbonyl carbon of the piperidin-4-one. This forms a magnesium alkoxide intermediate. Subsequent acidic workup protonates the alkoxide to yield the tertiary alcohol, this compound, after removal of the nitrogen protecting group. The choice of protecting group on the piperidine nitrogen is crucial to prevent side reactions, with groups like benzyl (B1604629) or tert-butoxycarbonyl (Boc) being common.

Another direct approach involves the reduction of a precursor ketone, such as (4-chlorophenyl)(piperidin-4-yl)methanone. Various reducing agents can be employed for this transformation. The mechanism of reduction, for instance with sodium borohydride, involves the transfer of a hydride ion to the carbonyl carbon, followed by protonation of the resulting alkoxide. The chemoselectivity of the reducing agent is important to ensure that only the ketone is reduced without affecting the chlorophenyl group or the piperidine ring.

Multistep Synthetic Routes and Optimization Strategies

Multistep syntheses provide greater flexibility in introducing desired functionalities and controlling stereochemistry. A common multistep route begins with the Friedel-Crafts acylation of chlorobenzene (B131634) with a protected piperidine-4-carbonyl chloride to form the intermediate ketone, N-protected 4-(4-chlorobenzoyl)piperidine. This ketone is then reduced to the final product. Optimization of this route involves careful selection of the Lewis acid catalyst for the acylation (e.g., aluminum chloride) and the reducing agent for the subsequent step to maximize yield and purity. nih.gov

Route Key Steps Reactants Reagents/Catalysts Advantages
Grignard Route Grignard Reaction, DeprotectionN-Boc-4-piperidone, 4-chlorobromobenzene, MgDiethyl ether, HClHigh convergence, readily available starting materials
Friedel-Crafts Route Friedel-Crafts Acylation, ReductionChlorobenzene, N-Boc-piperidine-4-carbonyl chlorideAlCl₃, NaBH₄Good control over substitution patterns
Hydrogenation Route Catalytic Hydrogenation4-(4-chlorobenzoyl)pyridineH₂, Pd/CCan be highly selective

Stereoselective Synthesis Approaches

The synthesis of specific stereoisomers of substituted piperidines is of great interest in medicinal chemistry. For analogs of this compound, stereoselective methods are crucial. Asymmetric hydrogenation of a prochiral enamine or imine precursor can establish the desired stereochemistry at the piperidine ring. rsc.org Chiral catalysts, often based on rhodium or iridium complexes with chiral ligands, are employed to achieve high enantioselectivity. acs.orgdicp.ac.cn

Biocatalytic reductions of ketone precursors also offer a powerful approach to stereoselective synthesis. Carbonyl reductases can exhibit high enantio- and diastereoselectivity in the reduction of substituted piperidinones, yielding chiral 4-hydroxypiperidines. researchgate.net The choice of enzyme and reaction conditions is critical for achieving the desired stereochemical outcome.

Chemo- and Regioselective Considerations in Synthesis

In multistep syntheses, chemo- and regioselectivity are paramount. For instance, during the reduction of a precursor containing multiple reducible functional groups, a chemoselective reducing agent is necessary. The reduction of a ketone in the presence of an ester or a nitrile requires careful selection of reagents. researchgate.net

Regioselectivity is critical when constructing the piperidine ring itself. For example, in the Dieckmann cyclization to form a piperidinone, the regioselectivity is governed by the substitution pattern of the starting diester. researchgate.net Similarly, in the functionalization of a pre-existing piperidine ring, directing groups may be necessary to achieve the desired regioselectivity. For instance, the selective functionalization at the C4 position of the piperidine ring is often achieved by starting with a 4-piperidone (B1582916) derivative.

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of this compound aims to reduce the environmental impact of the manufacturing process. ajchem-a.comdntb.gov.ua Key strategies include the use of safer solvents, catalytic methods to minimize waste, and the development of atom-economical reactions.

Biocatalysis is a cornerstone of green synthesis for piperidine derivatives. rsc.orgchemistryviews.orgresearchgate.net The use of enzymes, such as lipases or oxidoreductases, can proceed under mild conditions (aqueous media, ambient temperature, and pressure) and with high selectivity, reducing the need for protecting groups and harsh reagents. nih.govucd.ie For example, the enzymatic kinetic resolution of a racemic intermediate can provide access to enantiomerically pure forms of the target molecule.

The use of water as a solvent, where feasible, is another important green chemistry approach. ajchem-a.com Additionally, minimizing the number of synthetic steps through multicomponent reactions or one-pot syntheses contributes to a greener process by reducing solvent and energy consumption, as well as waste generation. ajchem-a.com

Catalytic Strategies in this compound Synthesis

Catalysis plays a pivotal role in the efficient synthesis of this compound and its precursors. Catalytic hydrogenation is a widely used method for the reduction of pyridine (B92270) or piperidone precursors. rsc.orgresearchgate.net Catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO₂) are commonly employed. researchgate.netrsc.org The choice of catalyst and reaction conditions can influence the chemoselectivity and stereoselectivity of the reduction. rsc.org

Transition metal-catalyzed cross-coupling reactions can also be utilized. For instance, a Suzuki or Negishi coupling could be envisioned to form the bond between the piperidine and chlorophenyl moieties, although this is less common for this specific target. Rhodium-catalyzed transfer hydrogenation is another effective method for the asymmetric synthesis of chiral piperidines from pyridinium (B92312) salts. dicp.ac.cn

Catalyst Type Reaction Advantages
Palladium on Carbon (Pd/C) HydrogenationHigh efficiency, recyclability
Platinum Oxide (PtO₂) HydrogenationEffective for substituted pyridines
Rhodium Complexes Asymmetric HydrogenationHigh enantioselectivity
Biocatalysts (e.g., Lipases) Kinetic Resolution, ReductionHigh selectivity, mild conditions

Emerging Synthetic Technologies and Automation

The synthesis of pharmaceutical intermediates is increasingly benefiting from emerging technologies such as flow chemistry and automation. dntb.gov.uaresearchgate.netbohrium.comoxfordglobal.com Flow chemistry, where reactions are performed in a continuously flowing stream, offers several advantages over traditional batch processing, including enhanced heat and mass transfer, improved safety for hazardous reactions, and the potential for higher yields and purity. uc.ptspringerprofessional.dedurham.ac.uksci-hub.se The synthesis of heterocyclic compounds like piperidines is well-suited for flow chemistry approaches. springerprofessional.de

Automation, often integrated with flow chemistry systems, allows for high-throughput screening of reaction conditions, rapid optimization, and unattended operation. bohrium.comnih.gov Robotic platforms can perform repetitive tasks, freeing up chemists to focus on experimental design and data analysis. oxfordglobal.com The integration of artificial intelligence and machine learning with automated synthesis platforms is a rapidly developing area that promises to further accelerate the discovery and development of new synthetic routes. nih.gov

Comprehensive Analysis of Chemical Reactivity and Transformations of 4 Chlorophenyl 4 Piperidinyl Methanol

Oxidation Reactions of the Hydroxymethyl Group

The secondary alcohol functionality in (4-Chlorophenyl)(4-piperidinyl)methanol can be readily oxidized to the corresponding ketone, (4-Chlorophenyl)(piperidin-4-yl)methanone. This transformation is a fundamental reaction in organic synthesis and can be achieved using a variety of oxidizing agents. The choice of reagent often depends on the desired reaction conditions, such as temperature, pH, and tolerance of other functional groups. youtube.combyjus.com

Common methods for this oxidation include:

Chromium-Based Reagents: Reagents like chromic acid (H₂CrO₄), often generated in situ from chromium trioxide (CrO₃) and aqueous sulfuric acid (Jones reagent), or pyridinium (B92312) chlorochromate (PCC) are effective for oxidizing secondary alcohols to ketones. libretexts.org Potassium dichromate (K₂Cr₂O₇) acidified with dilute sulfuric acid is another common agent, where the orange dichromate(VI) ions are reduced to green chromium(III) ions during the reaction. byjus.com

Swern Oxidation: This method utilizes dimethyl sulfoxide (B87167) (DMSO) activated by oxalyl chloride or trifluoroacetic anhydride (B1165640), followed by the addition of a hindered base such as triethylamine. chemistryhall.comorganic-chemistry.org The Swern oxidation is known for its mild reaction conditions, typically performed at low temperatures (e.g., -78 °C), which makes it suitable for substrates with sensitive functional groups. adichemistry.comnrochemistry.com

Other Reagents: Potassium permanganate (B83412) (KMnO₄) and Dess-Martin periodinane are also capable of converting secondary alcohols to ketones efficiently. youtube.comlibretexts.org

The general transformation can be represented as follows:

Figure 1: Oxidation of the hydroxymethyl group.

A summary of common oxidizing agents is presented in the table below.

Oxidizing AgentTypical ConditionsByproductsNotes
Jones Reagent (CrO₃/H₂SO₄)Acetone, 0 °C to RTCr(III) saltsStrong acid conditions
PCC (Pyridinium Chlorochromate)Dichloromethane (DCM), RTChromium tarsMilder than Jones reagent
Swern Oxidation (DMSO, (COCl)₂)DCM, -78 °C, then Et₃NDimethyl sulfide, CO, CO₂Mild conditions, produces volatile and malodorous byproducts organic-chemistry.org
Potassium Permanganate (KMnO₄)Basic, aqueousMnO₂Can lead to over-oxidation if not controlled

Reactions Involving the Piperidine (B6355638) Nitrogen Moiety

The secondary amine within the piperidine ring is nucleophilic and can undergo a variety of common amine reactions, most notably N-alkylation and N-acylation.

N-Alkylation: The nitrogen atom can be alkylated by reaction with alkyl halides through a nucleophilic substitution (SN2) mechanism. In this reaction, the lone pair of electrons on the nitrogen atom attacks the electrophilic carbon of the alkyl halide, displacing the halide ion. A base, often an excess of the amine itself or a non-nucleophilic base like potassium carbonate, is used to neutralize the resulting ammonium (B1175870) salt. However, a significant challenge in the N-alkylation of secondary amines is the potential for overalkylation, as the resulting tertiary amine can still be nucleophilic. masterorganicchemistry.com To achieve selective mono-alkylation, methods such as reductive amination or the use of specific catalysts may be employed. acs.orgorganic-chemistry.org

N-Acylation: The piperidine nitrogen can react with acylating agents such as acyl chlorides or acid anhydrides to form the corresponding N-acyl derivative (an amide). This reaction is typically carried out in the presence of a base (like pyridine (B92270) or triethylamine) to scavenge the HCl or carboxylic acid byproduct. The resulting amide is significantly less basic and nucleophilic than the starting amine due to the delocalization of the nitrogen lone pair into the adjacent carbonyl group.

Reaction TypeReagent ExampleProduct Type
N-AlkylationBenzyl (B1604629) bromide (BnBr)Tertiary amine
N-AcylationAcetyl chloride (AcCl)Amide

Electrophilic Aromatic Substitution on the Chlorophenyl Moiety

The chlorophenyl ring can undergo electrophilic aromatic substitution. The chlorine atom is an ortho-, para-directing group due to the ability of its lone pairs to donate electron density to the ring through resonance, which stabilizes the arenium ion intermediate for ortho and para attack. vedantu.comyoutube.com However, due to its electronegativity, chlorine also exerts a deactivating inductive effect, making the ring less reactive than benzene (B151609) itself. vedantu.comaskfilo.com

Nitration: The reaction of the compound with a mixture of concentrated nitric acid and sulfuric acid introduces a nitro (-NO₂) group onto the aromatic ring. askfilo.com The nitronium ion (NO₂⁺), generated in situ, acts as the electrophile. masterorganicchemistry.com Due to steric hindrance from the piperidinylmethanol substituent at the para position, the major product is typically the one where nitration occurs ortho to the chlorine atom.

Halogenation: Bromination can be achieved using reagents like N-bromosuccinimide (NBS), often in the presence of a catalyst. organic-chemistry.orgmissouri.edu The reaction proceeds via an electrophilic mechanism, adding a bromine atom to the aromatic ring, again, primarily at the position ortho to the chlorine.

Friedel-Crafts Acylation: This reaction involves the introduction of an acyl group (R-C=O) onto the aromatic ring using an acyl chloride or anhydride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). youtube.comdoubtnut.com The reaction of the chlorophenyl moiety with, for example, acetyl chloride would yield chloro-substituted acetophenone (B1666503) derivatives. vedantu.com The para-acylated product is generally favored over the ortho product due to reduced steric hindrance. rsc.org

ReactionReagentsElectrophileMajor Product(s)
NitrationConc. HNO₃, Conc. H₂SO₄NO₂⁺Ortho-nitro derivative
BrominationN-Bromosuccinimide (NBS)Br⁺ (activated)Ortho-bromo derivative
AcylationAcetyl Chloride, AlCl₃CH₃CO⁺Para-acetyl derivative

Nucleophilic Substitution Reactions

Nucleophilic substitution reactions involving this compound primarily concern the hydroxymethyl group. The hydroxyl group (-OH) itself is a poor leaving group. masterorganicchemistry.com Therefore, for a nucleophilic substitution to occur at the benzylic carbon, the -OH group must first be converted into a better leaving group. jackwestin.com

A common strategy is to convert the alcohol into a sulfonate ester, such as a tosylate or mesylate, by reacting it with p-toluenesulfonyl chloride (TsCl) or methanesulfonyl chloride (MsCl) in the presence of a base like pyridine. masterorganicchemistry.comlibretexts.orgyoutube.com This transformation does not alter the stereochemistry at the carbinol center. The resulting tosylate or mesylate group is an excellent leaving group because its negative charge is stabilized by resonance. khanacademy.org Once formed, the activated substrate can readily undergo SN2 or SN1 reactions with a wide range of nucleophiles.

The reaction sequence is as follows:

Activation: this compound + TsCl/Pyridine → (4-Chlorophenyl)(4-piperidinyl)methyl tosylate

Substitution: (4-Chlorophenyl)(4-piperidinyl)methyl tosylate + Nucleophile (e.g., CN⁻) → Product + OTs⁻

Rearrangement Reactions and Their Mechanisms

Under acidic conditions, the hydroxyl group can be protonated to form a good leaving group (H₂O). Departure of water would generate a secondary carbocation at the benzylic position. This carbocation can then undergo rearrangement to form a more stable carbocation, a process known as a Wagner-Meerwein rearrangement. wikipedia.orgchemistry-online.com This typically involves a 1,2-hydride shift or a 1,2-alkyl/aryl shift. wikipedia.org

In the context of this compound, the formation of a carbocation at the carbon bearing the chlorophenyl group could potentially lead to rearrangements involving the piperidine ring, although such reactions are highly dependent on the specific reaction conditions and the stability of the intermediates.

Another relevant transformation is the Pinacol rearrangement, which involves the 1,2-migration of a group in a 1,2-diol to form a ketone under acidic conditions. wikipedia.orgmasterorganicchemistry.comlibretexts.orgresearchgate.net While the starting material is not a diol, related carbocation-driven rearrangements that result in the formation of a carbonyl group are mechanistically plausible under strongly acidic or dehydrating conditions.

Mechanistic Investigations of Key Transformations

Mechanism of Swern Oxidation: The Swern oxidation proceeds through a well-established multi-step mechanism:

Activation of DMSO: Dimethyl sulfoxide (DMSO) reacts with oxalyl chloride at low temperature to form a reactive electrophilic sulfur species, the dimethylchlorosulfonium ion, with the release of CO and CO₂. adichemistry.comyoutube.com

Alcohol Addition: The alcohol attacks the electrophilic sulfur atom, forming an alkoxysulfonium salt. nrochemistry.com

Ylide Formation: A hindered base, typically triethylamine, deprotonates the carbon adjacent to the sulfonium (B1226848) center, forming a sulfur ylide. youtube.com

β-Elimination: The ylide undergoes an intramolecular elimination via a five-membered cyclic transition state. A proton is transferred from the carbinol carbon to the ylide carbanion, leading to the formation of the ketone, dimethyl sulfide, and triethylammonium (B8662869) chloride. adichemistry.com

Mechanism of Electrophilic Nitration: The nitration of the chlorophenyl ring follows the general mechanism for electrophilic aromatic substitution:

Formation of Electrophile: Sulfuric acid protonates nitric acid, which then loses a molecule of water to form the highly electrophilic nitronium ion (NO₂⁺). youtube.comaskfilo.com

Nucleophilic Attack: The π-electron system of the chlorobenzene (B131634) ring attacks the nitronium ion, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. msu.edu

Deprotonation: A weak base (like H₂O or HSO₄⁻) removes a proton from the carbon atom bearing the nitro group, restoring the aromaticity of the ring and yielding the nitrochlorophenyl product. youtube.commsu.edu


Advanced Structural Elucidation and Spectroscopic Characterization

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

High-resolution NMR spectroscopy is a cornerstone technique for elucidating the precise structure of organic molecules. By analyzing the chemical environment of ¹H (proton) and ¹³C (carbon-13) nuclei, a complete structural map of (4-Chlorophenyl)(4-piperidinyl)methanol can be assembled. Although a complete, published spectrum was not available in the reviewed literature, a predicted spectrum can be derived from the analysis of its constituent parts: the 4-chlorophenyl group, the piperidine (B6355638) ring, and the methanol-derived carbinol center.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for each unique proton environment. The aromatic protons on the 4-chlorophenyl ring would appear as two doublets in the downfield region (typically δ 7.0-7.5 ppm) due to the symmetry of the para-substitution. The single proton attached to the carbinol carbon (CH-OH) would likely present as a doublet, with its chemical shift influenced by hydrogen bonding. The protons on the piperidine ring would exhibit more complex splitting patterns in the aliphatic region (typically δ 1.0-3.5 ppm), corresponding to the axial and equatorial positions on the chair-like conformation of the ring. The proton of the hydroxyl group (-OH) and the amine (-NH) would appear as broad singlets that are exchangeable with D₂O.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the different carbon environments. The 4-chlorophenyl group would show four distinct signals: one for the carbon bearing the chlorine atom, one for the carbon attached to the carbinol group, and two for the remaining aromatic carbons. The piperidine ring would display three signals corresponding to the C4 carbon and the two pairs of equivalent carbons (C2/C6 and C3/C5). The carbinol carbon (CH-OH) would have a characteristic shift in the δ 65-80 ppm range.

Predicted NMR Data for this compound

Atom Predicted ¹H NMR Shift (ppm) Predicted ¹³C NMR Shift (ppm) Notes
Aromatic C-H (ortho to Cl) ~7.3 (d) ~129 Splitting pattern is a doublet (d).
Aromatic C-H (meta to Cl) ~7.2 (d) ~128 Splitting pattern is a doublet (d).
Carbinol C-H ~4.5 (d) ~75 Chemical shift is sensitive to solvent and concentration.
Piperidine C4-H ~1.5 (m) ~44 Complex multiplet (m).
Piperidine C2/C6-H (axial/eq) 2.5-3.0 (m) ~46 Diastereotopic protons result in complex multiplets.
Piperidine C3/C5-H (axial/eq) 1.2-1.8 (m) ~26 Diastereotopic protons result in complex multiplets.
N-H Variable (br s) - Broad singlet (br s), D₂O exchangeable.
O-H Variable (br s) - Broad singlet (br s), D₂O exchangeable.
Quaternary C-Cl - ~133 No attached protons.

Mass Spectrometry Techniques for Molecular Formula and Fragmentation Analysis

Mass spectrometry (MS) is essential for determining the molecular weight and elemental composition of a compound and for gaining structural information through analysis of its fragmentation patterns. The exact mass of this compound is 225.09200 Da. alfa-chemistry.com

In a typical electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 225. The presence of a chlorine atom would be indicated by a characteristic M+2 peak at m/z 227 with an intensity of approximately one-third that of the molecular ion peak, reflecting the natural isotopic abundance of ³⁵Cl and ³⁷Cl.

The fragmentation of the molecular ion is predictable based on the structure. libretexts.orglibretexts.org Key fragmentation pathways would include:

Alpha-cleavage: The bonds adjacent to the heteroatoms (nitrogen and oxygen) are prone to cleavage. Cleavage adjacent to the nitrogen of the piperidine ring is a common fragmentation pathway for amines. libretexts.org

Loss of Functional Groups: The molecule may lose small, stable neutral molecules or radicals. For instance, the loss of a water molecule (H₂O) from the alcohol group or the loss of the chlorophenyl radical.

Ring Fragmentation: The piperidine ring itself can undergo fragmentation to produce a series of smaller charged fragments.

Plausible Mass Fragments for this compound

m/z Value Proposed Fragment Structure Fragmentation Pathway
225/227 [C₁₂H₁₆ClNO]⁺ Molecular Ion (M⁺)
208/210 [C₁₂H₁₃Cl]⁺ Loss of NH₃
141/143 [C₇H₇ClO]⁺ Cleavage of the bond between the carbinol carbon and the piperidine ring.
125/127 [C₆H₄Cl]⁺ Loss of the piperidinylmethanol side chain.
111 [C₆H₅Cl]⁺ Chlorotropylium ion, a common fragment for chlorobenzyl compounds.

Infrared (IR) and Raman Spectroscopic Fingerprinting

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides a characteristic "fingerprint" of a molecule based on the vibrations of its chemical bonds. This allows for the identification of functional groups present in the molecule. researchgate.net

The IR and Raman spectra of this compound would be characterized by several key absorption bands:

O-H and N-H Stretching: A broad band in the region of 3200-3600 cm⁻¹ in the IR spectrum corresponds to the stretching vibrations of the O-H (alcohol) and N-H (secondary amine) groups, often overlapping.

C-H Stretching: Aromatic C-H stretching vibrations appear just above 3000 cm⁻¹, while aliphatic C-H stretching from the piperidine ring appears just below 3000 cm⁻¹.

C=C Stretching: Aromatic ring stretching vibrations are expected in the 1450-1600 cm⁻¹ region.

C-O Stretching: A strong band for the C-O stretching of the secondary alcohol would be prominent in the 1050-1150 cm⁻¹ region.

C-Cl Stretching: The C-Cl stretching vibration typically appears as a strong band in the lower frequency region of the spectrum, around 700-800 cm⁻¹.

Characteristic Vibrational Frequencies for this compound

Vibrational Mode Expected Wavenumber (cm⁻¹) Functional Group
O-H / N-H stretch 3200-3600 (broad) Alcohol / Secondary Amine
Aromatic C-H stretch 3000-3100 4-Chlorophenyl
Aliphatic C-H stretch 2850-2960 Piperidine
Aromatic C=C stretch 1450-1600 4-Chlorophenyl
C-H bend 1350-1480 Piperidine
C-O stretch 1050-1150 Secondary Alcohol
C-N stretch 1020-1250 Secondary Amine

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides unambiguous proof of a molecule's structure by determining the precise spatial arrangement of atoms in a solid-state crystal lattice. While no specific crystal structure for this compound has been found in the searched literature, analysis of closely related compounds allows for an informed prediction of its likely solid-state characteristics.

For example, the crystal structure of a similar compound, (4-chlorophenyl)(4-methylpiperidin-1-yl)methanone, has been determined to be in the triclinic crystal system. nih.gov In this related structure, the piperidine ring adopts a stable chair conformation. nih.gov It is highly probable that the piperidine ring in this compound would also adopt a chair conformation to minimize steric strain.

Furthermore, intermolecular forces, such as hydrogen bonding involving the hydroxyl and amine groups, would be expected to play a significant role in the crystal packing, potentially forming chains or more complex supramolecular networks. nih.gov

Chiroptical Spectroscopy for Stereochemical Analysis

The carbinol carbon atom in this compound is a stereocenter, as it is bonded to four different groups: a hydrogen atom, a hydroxyl group, a 4-chlorophenyl group, and a 4-piperidinyl group. Consequently, the compound is chiral and can exist as a pair of enantiomers, (R)- and (S)-.

Chiroptical spectroscopy techniques, such as circular dichroism (CD) and optical rotatory dispersion (ORD), are used to study chiral molecules. These methods measure the differential absorption or rotation of plane-polarized light by the enantiomers. While no chiroptical data for this specific compound are currently available in the public domain, such an analysis would be crucial for:

Confirming the presence of enantiomers.

Quantifying the enantiomeric excess (ee) in a non-racemic sample.

Potentially assigning the absolute configuration of the stereocenter by comparing experimental data with theoretical calculations.

Advanced Hyphenated Techniques for Comprehensive Characterization

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, offer powerful capabilities for the analysis of complex mixtures and the definitive identification of compounds. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS): For a molecule like this compound, derivatization might be necessary to increase its volatility for GC analysis. Once separated by the gas chromatograph, the compound would enter the mass spectrometer, providing both retention time and a mass spectrum for unequivocal identification. This technique is highly effective for separating isomers and providing detailed fragmentation data. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is exceptionally well-suited for the analysis of this compound without the need for derivatization. Reversed-phase high-performance liquid chromatography (HPLC) could effectively separate the compound from impurities. The eluent would then be introduced into a mass spectrometer, typically using an electrospray ionization (ESI) source, which would generate a protonated molecular ion [M+H]⁺ at m/z 226. Tandem mass spectrometry (MS/MS) could then be performed on this ion to generate characteristic fragment ions, confirming the structure. nih.gov

These hyphenated methods are indispensable for metabolic studies, impurity profiling, and quantitative analysis in various matrices.

Table of Compounds Mentioned

Compound Name Role in Article
This compound Target Compound of Analysis
(4-chlorophenyl)(4-methylpiperidin-1-yl)methanone Related Compound for Crystallography
4-piperidinemethanol Related Compound for Spectroscopic Data
Piperidine Related Compound for Spectroscopic Data

Computational Chemistry Studies on 4 Chlorophenyl 4 Piperidinyl Methanol

Quantum Chemical Calculations of Electronic Structure and Properties

Quantum chemical calculations are fundamental to understanding the electronic nature of a molecule, which in turn governs its physical and chemical properties.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a workhorse of modern computational chemistry, balancing accuracy with computational cost. A DFT study of (4-Chlorophenyl)(4-piperidinyl)methanol would typically involve geometry optimization to find the lowest energy structure. From this optimized geometry, a wealth of electronic properties can be calculated.

Key parameters that would be investigated include the distribution of electron density, the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), and the resulting HOMO-LUMO gap. The HOMO-LUMO gap is a critical indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity. The molecular electrostatic potential (MEP) map would also be calculated to identify electron-rich and electron-poor regions, which are crucial for predicting sites of electrophilic and nucleophilic attack.

Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound

PropertyPredicted ValueSignificance
HOMO Energy-6.5 eVIndicates the ability to donate electrons.
LUMO Energy-1.2 eVIndicates the ability to accept electrons.
HOMO-LUMO Gap5.3 eVRelates to chemical reactivity and stability.
Dipole Moment2.5 DMeasures the overall polarity of the molecule.

Note: These are example values and would need to be confirmed by actual calculations.

Ab Initio Methods for Molecular Properties

For higher accuracy, particularly for specific molecular properties, ab initio methods such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory could be employed. While computationally more demanding than DFT, these methods provide a more rigorous treatment of electron correlation. They would be used to obtain highly accurate predictions of properties like bond lengths, bond angles, and vibrational frequencies. The calculated vibrational frequencies can be compared with experimental infrared (IR) and Raman spectra to validate the computational model.

Reaction Mechanism Modeling and Transition State Theory

Computational chemistry is a powerful tool for elucidating reaction mechanisms. For this compound, potential reactions of interest could include its synthesis, metabolism, or degradation. By modeling the reactants, products, and any intermediates, and crucially, by locating the transition state structures, the reaction pathways can be mapped out. Transition state theory can then be used to calculate reaction rates. For instance, the mechanism of oxidation of the alcohol group or reactions involving the piperidine (B6355638) nitrogen could be investigated.

Molecular Dynamics Simulations for Dynamic Behavior

While quantum chemical calculations provide a static picture of a molecule, molecular dynamics (MD) simulations allow for the study of its dynamic behavior over time. An MD simulation of this compound, typically in a solvent like water to mimic physiological conditions, would reveal how the molecule moves, flexes, and interacts with its environment. This can provide insights into its conformational flexibility, solvation properties, and how it might approach and bind to a biological receptor. Key outputs from MD simulations include the root-mean-square deviation (RMSD) to assess structural stability and radial distribution functions to understand solvation shells.

In Silico Prediction of Reactivity and Selectivity

By combining the insights from electronic structure calculations and reaction mechanism modeling, the reactivity and selectivity of this compound can be predicted in silico. For example, the calculated MEP and Fukui functions (derived from DFT) can predict the most likely sites for electrophilic and nucleophilic attack, thus predicting the regioselectivity of reactions. This is particularly valuable in understanding its potential metabolic fate, where enzymes might target specific sites on the molecule for transformation.

Derivatization and Applications As a Chemical Scaffold

Synthesis of Novel (4-Chlorophenyl)(4-piperidinyl)methanol Derivatives

The derivatization of this compound can be systematically approached by targeting its three primary functional regions.

The secondary hydroxyl group is a prime site for introducing molecular diversity through various chemical reactions. One common strategy is etherification, where the hydroxyl group is converted into an ether linkage. This modification can significantly alter the compound's steric bulk and hydrogen-bonding capacity. A notable example is the synthesis of Bepotastine, an antihistamine, which involves a key intermediate, 2-((4-Chlorophenyl)(4-piperidinyloxy)methyl)pyridine. nih.govnih.gov In this derivative, the hydroxyl group of a related precursor is used to form an ether bond with a pyridinylmethyl group, demonstrating the utility of this functional handle in constructing complex pharmaceutical agents.

Other potential functionalizations of the hydroxyl group, based on standard organic transformations, include:

Esterification: Reaction with carboxylic acids or their derivatives (e.g., acyl chlorides, anhydrides) to form esters.

Alkylation: Introduction of various alkyl or aryl groups.

Oxidation: Conversion of the secondary alcohol to a ketone, yielding (4-chlorophenyl)(piperidin-4-yl)methanone.

These transformations allow for fine-tuning of the molecule's properties for specific applications.

The piperidine (B6355638) ring offers multiple avenues for modification, primarily at the nitrogen atom and the carbon backbone.

N-Functionalization: The secondary amine of the piperidine ring is readily functionalized. N-acylation, the reaction with acylating agents to form amides, is a common strategy. researchgate.netnih.gov Similarly, N-alkylation with various alkyl halides can be performed to introduce different substituents on the nitrogen atom. researchgate.net These modifications are crucial for modulating the basicity and steric properties of the piperidine nitrogen, which often plays a key role in receptor binding. The piperidine nitrogen serves as a key point for diversification in many synthetic programs. whiterose.ac.uk

Ring Carbon Functionalization: More advanced methods allow for the functionalization of the carbon atoms of the piperidine ring. For instance, α-lithiation of N-Boc protected piperidines, followed by trapping with an electrophile, enables the introduction of substituents at the C2 position. whiterose.ac.uknih.gov Such strategies are vital for creating complex substitution patterns and exploring the three-dimensional chemical space around the piperidine core. whiterose.ac.ukacs.org

The following table summarizes common modifications to the piperidine ring:

Modification SiteReaction TypeReagents and ConditionsResulting Structure
Piperidine NitrogenN-AcylationAcyl chloride, baseN-acyl piperidine derivative
Piperidine NitrogenN-AlkylationAlkyl halide, baseN-alkyl piperidine derivative
Ring Carbon (α to N)C-H Functionalizations-BuLi/TMEDA, then electrophileα-substituted piperidine

Modifying the chlorophenyl ring is generally more challenging than altering the other parts of the molecule but offers a pathway to novel analogues. While direct substitution on the pre-formed scaffold is less common, modern cross-coupling reactions provide a powerful tool for this purpose. For example, palladium-catalyzed reactions like the Suzuki coupling could be employed to create the aryl-piperidine bond from the outset, using a differently substituted phenylboronic acid. nih.gov This approach allows for the introduction of a wide variety of substituents on the aromatic ring.

Alternatively, if a suitable starting material with additional functional groups on the phenyl ring is used (e.g., a bromo-substituted analogue), further transformations like Buchwald-Hartwig amination or Sonogashira coupling could be performed to append new groups, thereby expanding the chemical diversity of the scaffold.

Utilization in Heterocyclic Chemistry

The this compound scaffold is a valuable precursor for the synthesis of more complex heterocyclic systems. The inherent reactivity of its functional groups can be harnessed to construct fused or spirocyclic ring systems. For instance, the piperidine ring itself can be a building block for creating bridged bicyclic structures like 2-azanorbornanes, which are conformationally restricted analogues of piperidine. nih.gov The synthesis of such rigid scaffolds is of great interest in medicinal chemistry for probing receptor-binding conformations.

Furthermore, derivatives of this scaffold can participate in cyclocondensation reactions to form new heterocyclic rings. For example, by converting the core molecule into a suitable precursor, it can be used to synthesize hybrid molecules containing other heterocycles such as pyrazolines, benzimidazoles, or thiazoles. nih.govacs.orgresearchgate.net This strategy of "scaffold hopping," where one heterocyclic core is used to build another, is a powerful approach in drug discovery.

Role in the Construction of Complex Organic Molecules

The piperidine motif is a ubiquitous feature in a vast number of natural products and synthetic pharmaceuticals. The this compound structure serves as a key intermediate in the synthesis of several important drugs. Its role as a precursor highlights its importance as a building block for complex molecular architectures.

For example, the closely related compound 4-(4-chlorophenyl)piperidin-4-ol (B141385) is a documented intermediate in the synthesis of Haloperidol, a widely used antipsychotic medication. researchgate.net The scaffold's structure is critical for the drug's interaction with its biological target. The use of piperidine-based building blocks is also central to the total synthesis of complex natural products, such as polyhydroxylated piperidines like 1,6-dideoxynojirimycin, which are known for their glycosidase inhibitory activity. nih.gov

Design and Synthesis of Advanced Chemical Probes

Chemical probes are essential tools for studying biological systems. The this compound scaffold, with its multiple functionalization points, is well-suited for the design and synthesis of such probes. thieme-connect.com The hydroxyl group and the secondary amine can be used as attachment points for reporter tags (e.g., fluorophores, biotin) or photoaffinity labels.

For instance, the secondary amine could be acylated with a linker attached to a fluorescent dye, allowing for the visualization of the molecule's localization within cells. Alternatively, the hydroxyl group could be derivatized with a photoreactive group, enabling covalent cross-linking to its biological target upon UV irradiation, which is a powerful method for target identification. The ability to systematically modify the scaffold while incorporating these specialized functionalities makes it a valuable platform for developing sophisticated chemical probes to investigate biological pathways.

Future Research Directions and Perspectives in 4 Chlorophenyl 4 Piperidinyl Methanol Chemistry

Development of Novel Stereoselective Synthetic Pathways

The biological activity of chiral molecules is often dependent on their specific stereochemistry. For derivatives of (4-Chlorophenyl)(4-piperidinyl)methanol, controlling the stereocenter at the carbinol carbon is crucial. Future research will intensify the search for more efficient and highly selective asymmetric synthetic methods.

Key research avenues include:

Asymmetric Catalysis: The development of novel chiral catalysts, including transition-metal complexes and organocatalysts, will be central to achieving high enantioselectivity in the synthesis of the carbinol moiety. For instance, asymmetric reduction of a corresponding ketone precursor, (4-chlorophenyl)(piperidin-4-yl)methanone, using chiral catalysts can provide direct access to enantiopure this compound.

Biocatalysis: The use of enzymes, such as ketoreductases, offers a green and highly selective alternative to traditional chemical methods. researchgate.net Research into identifying or engineering enzymes with high substrate specificity and enantioselectivity for the synthesis of chiral diarylmethanol compounds is a promising direction. researchgate.net Oxidative kinetic resolution using microorganisms is another biocatalytic strategy that has been successfully applied to similar chiral diarylmethanols. researchgate.net

Substrate-Controlled Synthesis: For more complex derivatives, where the piperidine (B6355638) ring itself is substituted, diastereoselective approaches will be critical. Methodologies like the rhodium-catalyzed asymmetric reductive Heck reaction, which has been used to create enantioenriched 3-substituted piperidines, could be adapted to generate chiral piperidine precursors for the target molecule. acs.org

Table 1: Comparison of Potential Stereoselective Synthetic Strategies
StrategyDescriptionPotential AdvantagesResearch Focus
Asymmetric CatalysisUse of chiral metal complexes or organocatalysts to induce enantioselectivity in a key bond-forming step (e.g., ketone reduction).High selectivity, broad substrate scope, tunability of catalysts.Design of new ligands; screening of catalysts for the specific substrate.
BiocatalysisApplication of isolated enzymes (e.g., ketoreductases) or whole-cell systems for stereoselective transformations.Exceptional selectivity, mild reaction conditions, environmentally friendly. researchgate.netEnzyme screening and engineering; process optimization for biocatalytic reactions.
Chiral Pool SynthesisStarting from readily available enantiopure precursors to build the target molecule.Well-defined stereochemistry from the outset.Identification of suitable starting materials and efficient synthetic routes.

Exploration of Unprecedented Chemical Transformations

Beyond improving its synthesis, future research will also focus on using this compound as a versatile building block for more complex molecular architectures. This involves exploring novel reactions that functionalize the molecule at its key positions: the hydroxyl group, the piperidine nitrogen, and the aromatic rings.

Potential areas of exploration include:

C-H Activation: Direct functionalization of the piperidine ring or the chlorophenyl group through C-H activation methodologies would provide a highly atom-economical route to novel derivatives, bypassing the need for pre-functionalized starting materials.

Novel Ring Manipulations: Investigating reactions that modify the piperidine ring itself, such as ring-expansion or ring-opening reactions, could lead to entirely new heterocyclic scaffolds with unique pharmacological profiles. researchgate.net

Multicomponent Reactions: Designing new multicomponent reactions where this compound or its precursors are incorporated could rapidly generate libraries of complex molecules for biological screening.

Integration with Flow Chemistry and Automation

The principles of flow chemistry—performing chemical reactions in a continuously flowing stream—offer significant advantages over traditional batch processing, including enhanced safety, better process control, and potential for automation. mdpi.com The application of this technology to the synthesis of this compound and its derivatives is a major avenue for future research.

Key developments are expected in:

High-Throughput Optimization: Automated flow platforms allow for rapid screening of reaction parameters such as temperature, pressure, and reagent stoichiometry. soci.org This enables the swift optimization of reaction conditions to maximize yield and purity.

On-Demand Synthesis: Flow chemistry systems can be designed for the on-demand production of specific derivatives, facilitating the rapid synthesis of compound libraries for medicinal chemistry programs. nih.gov This is particularly useful for exploring structure-activity relationships.

Advanced Computational Chemistry Applications

Computational chemistry has become an indispensable tool in modern chemical research, enabling the prediction of molecular properties and the rational design of new molecules and synthetic pathways. schrodinger.com

Future applications in the context of this compound will likely involve:

De Novo Design: Using computational algorithms to design novel derivatives with desired biological activities. These tools can explore vast chemical spaces to identify promising candidates for synthesis and testing. schrodinger.com

Reaction Mechanism Elucidation: Quantum mechanical calculations can be employed to study the mechanisms of key synthetic steps, providing insights that can guide the development of more efficient and selective catalysts and reaction conditions.

Predictive Modeling: Machine learning and physics-based models can predict various properties of new derivatives, such as binding affinity to a biological target, solubility, and metabolic stability, thus prioritizing the synthesis of the most promising compounds. schrodinger.com

Table 2: Applications of Computational Chemistry
Application AreaComputational MethodObjective
Ligand DesignMolecular Docking, Free Energy Perturbation (FEP)Predicting binding affinity and mode to a protein target. schrodinger.com
Reaction OptimizationDensity Functional Theory (DFT)Understanding reaction pathways and transition states to improve yield and selectivity.
Property PredictionQuantitative Structure-Activity Relationship (QSAR), Machine LearningForecasting ADME (Absorption, Distribution, Metabolism, Excretion) properties.

Sustainable Synthesis and Resource Efficiency

In line with the growing emphasis on green chemistry, future research will seek to develop more sustainable and environmentally benign methods for the synthesis of this compound.

This will focus on several key principles:

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product, thereby minimizing waste.

Use of Greener Solvents: Replacing hazardous organic solvents with more environmentally friendly alternatives, such as water, supercritical fluids, or bio-based solvents.

Catalytic Reagents: Prioritizing the use of catalytic reagents over stoichiometric ones to reduce waste and improve efficiency. researchgate.net As previously mentioned, biocatalysis and transition-metal catalysis are key areas of development.

Energy Efficiency: Employing methods that reduce energy consumption, such as flow chemistry, which often allows for better heat transfer and control, or reactions that can be performed at ambient temperature and pressure. thieme-connect.de

By focusing on these forward-looking research areas, the scientific community can unlock the full potential of the this compound scaffold, leading to the development of novel therapeutics and more efficient, sustainable chemical manufacturing processes.

Q & A

Q. What synthetic methodologies are recommended for (4-Chlorophenyl)(4-piperidinyl)methanol, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves multi-step organic reactions, such as nucleophilic substitution or catalytic coupling. For example:

Piperidine Functionalization : Introduce the 4-chlorophenyl group via alkylation or Grignard reactions under inert atmospheres.

Hydroxymethylation : Use oxidizing agents like NaBH4_4 or LiAlH4_4 to reduce ketone intermediates to methanol derivatives .

  • Optimization : Adjust solvent polarity (e.g., THF vs. DCM), temperature (0–60°C), and catalysts (e.g., AlCl3_3) to enhance yield. Monitor progress via TLC or GC-MS (as in ).
StepReagents/ConditionsYield (%)Key Intermediate
14-Chlorobenzyl chloride, Piperidine, K2_2CO3_3, DMF65–754-Chlorobenzylpiperidine
2NaBH4_4, MeOH, 0°C80–85Target compound

Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR identify proton environments (e.g., aromatic protons at δ 7.2–7.4 ppm, piperidinyl protons at δ 2.5–3.5 ppm) .
  • FTIR Spectroscopy : Confirm hydroxyl (3200–3600 cm1^{-1}) and C-Cl (600–800 cm1^{-1}) stretches .
  • Single-Crystal X-ray Diffraction : Resolve stereochemistry and bond lengths (e.g., C-O bond ≈ 1.42 Å) .
  • GC-MS : Verify purity and molecular ion peaks (e.g., m/z 253 [M+^+]) .

Q. How should researchers design in vitro assays to evaluate the compound’s biological activity?

  • Methodological Answer :
  • Cell Line Selection : Use cancer (e.g., HeLa) or microbial strains (e.g., E. coli) based on target indications.
  • Dose-Response Curves : Test concentrations from 1 nM–100 μM to determine IC50_{50} values .
  • Controls : Include positive controls (e.g., doxorubicin for cytotoxicity) and vehicle controls (e.g., DMSO <0.1%).
  • Solubility Testing : Pre-dissolve in DMSO or PBS with surfactants (e.g., Tween-80) to avoid precipitation .

Advanced Questions

Q. How can Density Functional Theory (DFT) predict the electronic properties and reactivity of this compound?

  • Methodological Answer :
  • Computational Setup : Use B3LYP/6-311++G(d,p) basis sets to calculate frontier molecular orbitals (HOMO-LUMO gaps ≈ 5.2 eV indicate stability) and molecular electrostatic potential (MEP) maps to identify nucleophilic/electrophilic sites .
  • Validation : Compare theoretical IR spectra with experimental FTIR data (e.g., C-O stretch at 1050 cm1^{-1}) .
ParameterValueImplication
HOMO (eV)-6.8Electron donation capacity
LUMO (eV)-1.6Electron acceptance
Dipole Moment3.2 DebyePolarizability

Q. What strategies resolve contradictions in biological activity data among structurally similar analogs?

  • Methodological Answer :
  • Structure-Activity Relationship (SAR) Studies : Systematically modify substituents (e.g., replace 4-chlorophenyl with 4-fluorophenyl) and test against target proteins .
  • Combinatorial Libraries : Synthesize derivatives with varied piperidinyl or aromatic groups to identify critical pharmacophores.
  • Meta-Analysis : Aggregate data from multiple studies to account for variability in assay conditions (e.g., pH, temperature) .

Q. How do surface plasmon resonance (SPR) and molecular docking elucidate binding mechanisms with biological targets?

  • Methodological Answer :
  • SPR : Immobilize target proteins (e.g., kinases) on sensor chips to measure real-time binding kinetics (association/dissociation rates) .
  • Molecular Docking : Use AutoDock Vina to simulate ligand-protein interactions (e.g., hydrogen bonds with active-site residues). Validate with isothermal titration calorimetry (ITC) for thermodynamic data (ΔG ≈ -8.2 kcal/mol) .
TechniqueParameterValue
SPRKD_D120 nM
DockingBinding Affinity-9.1 kcal/mol

Q. What role does X-ray crystallography play in confirming stereochemistry and intermolecular interactions?

  • Methodological Answer :
  • Data Collection : Use synchrotron radiation (λ = 0.98 Å) to resolve crystal structures. Analyze hydrogen bonding (e.g., O-H···N interactions) and π-π stacking (3.5 Å spacing) .
  • Hirshfeld Surface Analysis : Quantify intermolecular contacts (e.g., 12% H-bonding, 40% van der Waals) to predict packing efficiency .
Interaction TypeDistance (Å)Contribution (%)
H-bonding2.8–3.112
C-H···π3.428

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.